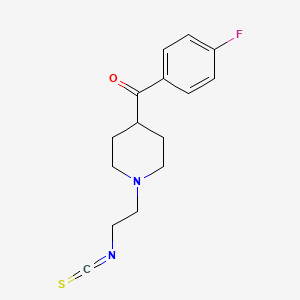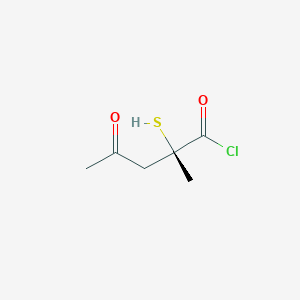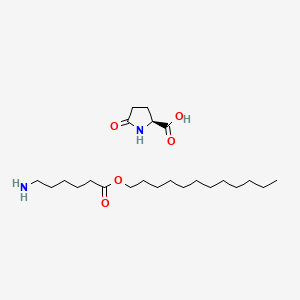
9-N-(2-Methoxyethyl)erythromycylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-N-(2-Methoxyethyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic This compound is characterized by the substitution of a 2-methoxyethyl group at the nitrogen atom of the erythromycin structure
Méthodes De Préparation
The synthesis of 9-N-(2-Methoxyethyl)erythromycylamine involves several steps, starting from erythromycin. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of erythromycin are protected to prevent unwanted reactions.
N-Alkylation: The protected erythromycin is then subjected to N-alkylation using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Analyse Des Réactions Chimiques
9-N-(2-Methoxyethyl)erythromycylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium azide or thiols
Applications De Recherche Scientifique
9-N-(2-Methoxyethyl)erythromycylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibiotic and its ability to overcome resistance mechanisms in bacteria.
Biological Studies: The compound is used in studies related to protein synthesis inhibition and its effects on bacterial ribosomes.
Industrial Applications: It is explored for its potential use in the synthesis of other macrolide derivatives and as a precursor in the production of complex organic molecules
Mécanisme D'action
The mechanism of action of 9-N-(2-Methoxyethyl)erythromycylamine involves binding to the 50S ribosomal subunit of susceptible microorganisms. This binding inhibits protein synthesis by preventing the translocation of peptides during translation, thereby exerting its antibacterial effects .
Comparaison Avec Des Composés Similaires
9-N-(2-Methoxyethyl)erythromycylamine can be compared with other erythromycin derivatives such as:
9-N-Methylerythromycylamine: Similar in structure but with a methyl group instead of a methoxyethyl group.
9-N,N-Dimethylerythromycylamine: Contains two methyl groups at the nitrogen atom.
9-(2-Phosphonylmethoxyethyl)adenine (PMEA): Although not a direct erythromycin derivative, it shares the methoxyethyl group and is used in antiviral research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
112452-23-0 |
|---|---|
Formule moléculaire |
C40H76N2O13 |
Poids moléculaire |
793.0 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethylamino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H76N2O13/c1-15-28-40(10,48)33(44)23(4)30(41-16-17-49-13)21(2)19-38(8,47)35(55-37-31(43)27(42(11)12)18-22(3)51-37)24(5)32(25(6)36(46)53-28)54-29-20-39(9,50-14)34(45)26(7)52-29/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30?,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
Clé InChI |
KWYPBTFVCXEUKG-HBKDEBGTSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)





